1-Cyclopentyl-2-(methylamino)ethan-1-ol
Description
Contextual Significance of Substituted Amino Alcohols in Modern Organic Synthesis
Substituted amino alcohols are of paramount importance in modern organic synthesis for several key reasons. They are integral components of many pharmaceuticals and natural products. diva-portal.org Furthermore, their ability to act as chiral ligands and auxiliaries in asymmetric synthesis is crucial for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. york.ac.uk The development of new substituted amino alcohols with unique steric and electronic properties is therefore a continuous pursuit in organic research. These compounds can offer novel reactivity and selectivity in a wide range of chemical transformations. acs.org
The general importance of amino alcohols can be summarized in the following key areas:
Pharmaceuticals: Many drugs contain the amino alcohol moiety as a key pharmacophore.
Asymmetric Synthesis: They are widely used as chiral auxiliaries, ligands, and catalysts to control the stereochemical outcome of reactions. sfu.ca
Building Blocks: Their bifunctional nature allows them to be versatile starting materials for the synthesis of more complex molecules. um.edu.my
Overview of Unique Structural Features and Chemical Environment of 1-Cyclopentyl-2-(methylamino)ethan-1-ol
The structure of this compound is characterized by a cyclopentyl group, a secondary amine, and a hydroxyl group. Each of these features contributes to its unique chemical environment and potential reactivity.
| Structural Feature | Description | Potential Influence on Reactivity |
| Cyclopentyl Group | A five-membered aliphatic ring. | Provides steric bulk, which can influence the stereoselectivity of reactions. The ring's conformation can also play a role in directing reactions at the adjacent chiral center. |
| Secondary Amine | A methylamino group (-NHCH₃). | Can act as a nucleophile or a base. The presence of the methyl group provides a different steric and electronic environment compared to a primary amine. |
| Hydroxyl Group | A primary alcohol (-CH₂OH). | Can act as a nucleophile or a proton donor. It can also be converted into a good leaving group, allowing for further functionalization. |
| 1,2-Amino Alcohol | The amino and hydroxyl groups are on adjacent carbon atoms. | This arrangement allows for the formation of stable five-membered chelate rings with metal centers, which is a key feature in many catalytic applications. |
The interplay of these functional groups within the molecule's three-dimensional structure is crucial. The stereochemistry at the carbon bearing the hydroxyl and cyclopentyl groups is a key determinant of its potential application as a chiral auxiliary.
Current Research Gaps and Motivations for In-depth Investigation of this compound
While the broader class of substituted amino alcohols is well-studied, specific research on this compound appears to be limited in publicly accessible literature. This presents a significant research gap and a compelling motivation for further investigation. The unique combination of a cyclopentyl group and a secondary amine offers a distinct steric and electronic profile that has not been extensively explored.
Key research questions that warrant investigation include:
Efficient Synthetic Routes: What are the most efficient and stereoselective methods for the synthesis of this compound?
Catalytic Activity: Can this compound or its derivatives serve as effective ligands for asymmetric catalysis?
Chiral Auxiliary Potential: How effective is it as a chiral auxiliary in key organic reactions such as aldol (B89426) additions or alkylations?
Material Science Applications: Could the unique structure lend itself to applications in materials science, such as in the formation of coordination polymers?
Answering these questions through dedicated research would not only expand the toolbox of synthetic organic chemists but could also lead to the discovery of novel applications for this intriguing molecule. The potential for this compound to offer unique reactivity and selectivity profiles compared to more commonly studied amino alcohols makes it a promising candidate for future research endeavors.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-cyclopentyl-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(10)7-4-2-3-5-7/h7-10H,2-6H2,1H3 |
InChI Key |
UXRADQIJCQKDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCCC1)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Cyclopentyl 2 Methylamino Ethan 1 Ol and Its Analogs
Stereoselective and Enantioselective Approaches to 1-Cyclopentyl-2-(methylamino)ethan-1-ol
Achieving high levels of stereocontrol is paramount in the synthesis of biologically active compounds. For this compound, with its two adjacent stereocenters, this requires sophisticated asymmetric strategies.
Chiral Auxiliaries and Ligand-Controlled Asymmetric Synthesis of Amino Alcohol Scaffolds
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of new stereocenters. acs.orgdiva-portal.org These enantiopure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. diva-portal.org For the synthesis of amino alcohol scaffolds, auxiliaries derived from readily available chiral pool sources like amino acids are common. acs.orgresearchgate.net For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. nih.gov Another approach involves the use of chiral ligands to control the stereoselectivity of a metal-catalyzed reaction. globethesis.comacs.org This method avoids the need for covalent attachment and removal of an auxiliary. diva-portal.org
A notable strategy is the use of a catalytically formed chiral auxiliary. nih.gov In this approach, an achiral precursor is converted into a transient chiral auxiliary through an asymmetric catalytic reaction, which then directs a subsequent diastereoselective transformation. nih.gov This combines the advantages of both chiral auxiliaries and asymmetric catalysis. nih.gov
| Auxiliary/Ligand Type | General Application | Key Features |
| Pseudoephedrine | Asymmetric synthesis of 1,2-amino alcohols | High yields and selectivities in Brønsted acid-catalyzed reactions. nih.gov |
| Phenylglycinol | Asymmetric epoxidation and aziridination | Superior stereoselectivity compared to Evans or pseudoephedrine auxiliaries. researchgate.net |
| Chiral Dialkylbiaryl Phosphines | Ligand-controlled asymmetric arylation | Enables the synthesis of a diverse range of α-branched benzylamines with high enantioselectivity. acs.org |
| Proline-tetrazole | N-nitroso aldol (B89426) reaction | Used for the preparation of β-amino alcohols with high enantioselectivity. researchgate.net |
Catalytic Enantioselective Reactions for this compound Precursors
Catalytic enantioselective reactions offer an efficient and atom-economical route to chiral molecules. rsc.org Various strategies have been developed for the synthesis of vicinal amino alcohols, including asymmetric hydrogenation, aminohydroxylation, and nucleophilic addition. rsc.orgresearchgate.net
Copper-catalyzed reactions have shown significant promise. For example, a stereodivergent copper-based approach allows for the construction of amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity from readily available enals and enones. nih.gov This strategy provides access to all possible stereoisomers of the amino alcohol products. nih.gov Another copper-catalyzed method involves the enantioselective borylative aminoallylation of aldehydes to produce boryl-substituted 1,2-amino alcohol synthons. researchgate.net
Ruthenium catalysts have also been employed in the enantioselective synthesis of β-amino alcohols through nitrene insertion into C(sp³)–H bonds. sciengine.com This intramolecular reaction provides cyclic carbamates as precursors to the desired amino alcohols with high yields and enantioselectivities. sciengine.com
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Copper-Chiral Ligand | Asymmetric Hydrosilylation/Hydroamination | Enals and Enones | Access to all stereoisomers, high selectivity. nih.gov |
| Iridium Photocatalyst/Thiol Catalyst | Radical Hydroamination | Enol Esters | High enantioselectivity through hydrogen atom transfer. researchgate.net |
| Chiral Ruthenium Catalyst | Intramolecular C(sp³)–H Nitrene Insertion | N-benzoyloxycarbamates | High yield and enantioselectivity, applicable to various C-H bonds. sciengine.com |
Diastereoselective Control in the Formation of this compound
When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. diva-portal.org In the synthesis of this compound, if a chiral precursor is used, subsequent reactions can be designed to favor the formation of one diastereomer over the other.
A diastereoconvergent synthesis of anti-1,2-amino alcohols has been achieved through an intermolecular direct C-H amination of homoallylic alcohol derivatives catalyzed by a phosphine (B1218219) selenide. rsc.orgnsf.govnih.gov This method allows for the selective formation of a single diastereomer from a mixture of starting material diastereomers. rsc.orgnsf.govnih.gov The diastereoselectivity is controlled by a stereoelectronic effect in the transition state of a rsc.orgnih.gov-sigmatropic rearrangement. rsc.orgnsf.gov
Another approach involves the palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates to produce syn-1,2-amino alcohols. nih.gov This reaction proceeds with good levels of diastereoselectivity and functional group tolerance. nih.gov
Novel Reaction Pathways and Reagents for the Synthesis of this compound
Beyond traditional methods, the exploration of novel reaction pathways and reagents continues to provide more efficient and sustainable routes to amino alcohols.
Exploration of Ring-Opening Reactions with Amine Nucleophiles
The ring-opening of epoxides with amines is a well-established and highly effective method for the synthesis of β-amino alcohols. rsc.orgtandfonline.comgrowingscience.com This reaction is typically highly regioselective and proceeds via an SN2 mechanism, resulting in trans or anti products. chemistrysteps.com For an unsymmetrical epoxide like cyclopentene (B43876) oxide, the nucleophilic attack of methylamine (B109427) would occur at the less sterically hindered carbon atom. pearson.comlibretexts.org
Various catalysts have been developed to facilitate this transformation under mild conditions, including sulfated tin oxide, iridium trichloride, and zirconium(IV) chloride. growingscience.com Metal- and solvent-free protocols have also been reported, using reagents like acetic acid to mediate the reaction. rsc.org In the context of synthesizing this compound, the reaction would involve the ring-opening of cyclopentene oxide with methylamine.
The regioselectivity of epoxide ring-opening can be influenced by electronic and steric factors of substituents on the epoxide ring. arkat-usa.org For instance, the structure of an amino moiety at a neighboring carbon can direct the regiochemical outcome of the nucleophilic attack. arkat-usa.org
Electrocatalytic and Biocatalytic Synthesis of Amino Alcohol Structures
Modern synthetic chemistry is increasingly turning to electrocatalytic and biocatalytic methods to achieve transformations that are difficult to accomplish with traditional reagents, often under milder and more environmentally friendly conditions. rsc.orgnih.govchemrxiv.org
Electrocatalysis offers a streamlined approach to amino alcohol synthesis by leveraging radical cross-couplings. nih.govchemrxiv.org A serine-derived chiral carboxylic acid can be used in stereoselective electrocatalytic decarboxylative transformations to efficiently access enantiopure amino alcohols. nih.govresearchgate.net This method is robust and scalable. nih.gov Another electrochemical approach involves the reductive cross-coupling of imines with ketones at the cathode to directly synthesize β-amino alcohols. organic-chemistry.org
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. rsc.org Chiral 1,2-amino alcohols can be synthesized from alkenes through enzymatic cascades. google.com This can involve a dioxygenase-catalyzed dihydroxylation to a vicinal diol, followed by oxidation by an alcohol dehydrogenase or oxidase to an α-hydroxyketone, and finally a transamination or reductive amination by a transaminase or amine dehydrogenase, respectively. google.com Multi-enzyme pathways have been designed for the conversion of L-phenylalanine into enantiomerically pure amino alcohols, demonstrating the potential for sustainable synthesis from renewable starting materials. nih.govacs.org
Multi-component Reactions and Cascade Transformations yielding this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer significant advantages in synthesizing complex molecules like this compound. nih.govmdpi.com These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity. mdpi.com
A plausible MCR approach for synthesizing the target β-amino alcohol scaffold is a variation of the Mannich reaction. This would theoretically involve the one-pot reaction of cyclopentanecarboxaldehyde, methylamine, and a suitable formaldehyde (B43269) equivalent. Another potential route is the Petasis reaction (or borono-Mannich reaction), which would utilize cyclopentanecarboxaldehyde, methylamine, and a vinylboronic acid derivative.
Cascade transformations, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. A potential cascade process to yield this compound could be initiated from cyclopentyl glyoxal. An in-situ reductive amination with methylamine would form an amino aldehyde intermediate, which could then undergo a subsequent reduction in the same pot to afford the final amino alcohol. Such a process would eliminate the need for isolating intermediates, thereby saving time, resources, and reducing waste. mdpi.com
Recent advances in catalysis offer more sophisticated pathways. For instance, a chromium-catalyzed asymmetric cross-coupling reaction between an aldehyde and an imine has been developed for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn Applying this methodology, cyclopentanecarboxaldehyde could be coupled with a suitable N-methylimine under catalytic conditions to construct the desired chiral framework with high stereochemical control. westlake.edu.cn
Table 1: Potential Multi-component and Cascade Strategies
| Reaction Type | Potential Reactants for this compound Synthesis | Key Advantages |
|---|---|---|
| Mannich Reaction | Cyclopentanecarboxaldehyde, Methylamine, Formaldehyde equivalent | High step economy, convergence. nih.gov |
| Petasis Reaction | Cyclopentanecarboxaldehyde, Methylamine, Vinylboronic acid derivative | Mild reaction conditions, functional group tolerance. nih.gov |
| Cascade Reaction | Cyclopentyl glyoxal, Methylamine, Reducing agent | No isolation of intermediates, reduced waste. |
| Cr-Catalyzed Coupling | Cyclopentanecarboxaldehyde, N-methylimine derivative | High stereoselectivity, modularity. westlake.edu.cn |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the careful selection of solvents, maximizing the incorporation of all starting materials into the final product, and reducing waste generation.
Solvent-Free and Supercritical Fluid Methodologies
Conventional organic solvents are often toxic, flammable, and contribute significantly to chemical waste. Eliminating their use is a key goal of green chemistry. Solvent-free reactions, conducted through techniques like mechanochemistry (ball milling) or by heating neat reactants, can lead to higher efficiency, shorter reaction times, and simplified product purification.
Supercritical fluids (SCFs), particularly supercritical carbon dioxide (SC-CO₂), represent a highly promising alternative to traditional organic solvents. mdpi.com A substance becomes supercritical when heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. mdpi.com SC-CO₂ is non-toxic, non-flammable, inexpensive, and readily available. Its solvating power can be finely tuned by adjusting pressure and temperature. mdpi.com For the synthesis of this compound, a key step such as the catalytic hydrogenation of a precursor like 1-cyclopentyl-2-(methylamino)ethan-1-one (B13177569) could potentially be performed in SC-CO₂. The high diffusivity of hydrogen in SC-CO₂ can enhance reaction rates, and upon completion, the CO₂ can be easily removed by depressurization, leaving a solvent-free product. nih.gov
Table 2: Comparison of Reaction Media
| Medium | Key Advantages | Potential Application in Synthesis |
|---|---|---|
| Conventional Solvents | Well-understood properties, high solvency for many reagents. | Traditional synthetic routes. |
| Solvent-Free | Reduced waste, simplified workup, potential for rate enhancement. | Solid-state reactions, mechanochemistry. |
| Supercritical CO₂ | Non-toxic, tunable properties, enhanced mass transfer, easy removal. mdpi.comnih.gov | Catalytic hydrogenations, reductive aminations. |
| Green Solvents (e.g., CPME) | Derived from renewable sources, lower toxicity. nih.govresearchgate.net | Replacement for hazardous solvents like DCM or DMF. |
Atom-Economic and Waste-Minimizing Synthetic Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Synthetic routes with high atom economy are inherently waste-minimizing.
Addition reactions, such as the direct hydroamination of an appropriate alkene precursor or the hydrogenation of a ketone, are highly atom-economic as they incorporate all reactant atoms into the final product. In contrast, substitution or elimination reactions generate stoichiometric byproducts, thus lowering the atom economy. The aforementioned multi-component reactions are also typically characterized by high atom economy. mdpi.com
To design a truly waste-minimizing synthesis for this compound, several strategies can be employed:
Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones dramatically reduces waste. For example, using a catalytic amount of acid or base for a condensation reaction or employing a heterogeneous catalyst for a hydrogenation step that can be easily recovered and reused.
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient and generates less waste than a lengthy linear synthesis. researchgate.net
Avoidance of Protecting Groups: The use of protecting groups adds steps to a synthesis (protection and deprotection) and generates significant waste. Designing a synthetic route that avoids their use is a key green strategy.
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning a synthetic route from the laboratory to large-scale commercial production requires careful consideration of numerous factors to ensure safety, consistency, efficiency, and cost-effectiveness. aragen.com
Process optimization for the production of this compound would involve a systematic approach, often employing Design of Experiments (DoE), to identify the optimal reaction parameters. aragen.com Key variables to investigate include:
Temperature and Pressure: These affect reaction kinetics, selectivity, and impurity profiles.
Reactant Concentration and Stoichiometry: Optimizing the ratio of reactants is crucial for maximizing yield and minimizing unreacted starting materials.
Catalyst Loading and Lifetime: For catalytic steps, determining the minimum effective catalyst concentration and its stability over multiple runs is vital for cost control.
Mixing and Mass Transfer: Ensuring efficient mixing is critical, especially in heterogeneous reactions, to avoid localized "hot spots" and ensure consistent reaction rates.
During scale-up, several challenges must be addressed. Heat transfer becomes a major issue as the surface-area-to-volume ratio of the reactor decreases with increasing size. Exothermic reactions that are easily controlled in the lab can become hazardous on a large scale. The choice of reactor type (e.g., batch vs. continuous flow) becomes a critical decision. Flow chemistry, in particular, can offer significant advantages for scale-up, providing superior heat transfer, precise control over reaction time, and enhanced safety. aragen.com
Downstream processing—the isolation and purification of the final product—is another critical aspect. The optimization of crystallization or chromatography steps is necessary to achieve the required purity standards while maximizing recovery and minimizing solvent use. The implementation of Process Analytical Technology (PAT) allows for real-time monitoring of the reaction, enabling better control and ensuring consistent product quality. aragen.com
Table 3: Key Parameters in Scale-Up and Process Optimization
| Parameter | Laboratory Scale Consideration | Large-Scale Challenge/Consideration |
|---|---|---|
| Heat Transfer | Efficient heat dissipation via flask surface. | Reduced surface-area-to-volume ratio; potential for thermal runaway. Requires jacketed reactors, cooling coils. |
| Mixing | Magnetic or overhead stirring is sufficient. | Requires powerful impellers and baffles to ensure homogeneity; mass transfer can be limiting. |
| Reaction Time | Determined by TLC or HPLC analysis. | Cycle time becomes a critical economic factor; PAT for real-time monitoring is beneficial. aragen.com |
| Reagent Addition | Manual addition via syringe or funnel. | Controlled addition rates are crucial for safety and selectivity; requires calibrated pumps. |
| Workup/Purification | Separatory funnel, column chromatography. | Large-scale extraction, crystallization, and filtration; solvent volumes are a major cost and waste factor. |
Advanced Chemical Reactivity and Transformation Studies of 1 Cyclopentyl 2 Methylamino Ethan 1 Ol
Mechanistic Investigations of Reactions Involving the Secondary Alcohol Moiety.
The secondary alcohol group in 1-Cyclopentyl-2-(methylamino)ethan-1-ol is a primary site for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling the selectivity and outcome of its functionalization.
The oxidation of the secondary alcohol in this compound can lead to the corresponding ketone, 1-cyclopentyl-2-(methylamino)ethanone. The choice of oxidizing agent and reaction conditions is critical to achieve high selectivity and avoid over-oxidation or side reactions involving the amino group. researchgate.netmdpi.com
Commonly employed oxidizing agents for the selective oxidation of amino alcohols include Swern oxidation, Dess-Martin periodinane (DMP), and various chromium-based reagents. The presence of the adjacent amino group can influence the reaction mechanism, potentially through hydrogen bonding or by acting as an internal base. researchgate.net
Table 1: Representative Oxidation Reactions of Secondary Amino Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Product | Potential Side Reactions |
|---|---|---|---|
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C) | Ketone | N-oxidation, racemization |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Ketone | Minimal side reactions |
Selective functionalization of the alcohol can also be achieved through etherification or esterification reactions. These reactions typically proceed via nucleophilic substitution, where the alkoxide generated from the alcohol attacks an electrophilic carbon. The proximity of the methylamino group can, in some cases, lead to intramolecular catalysis or competing N-functionalization, necessitating careful selection of protective group strategies if exclusive O-functionalization is desired.
Given that the carbinol carbon in this compound is a stereocenter, transformations involving this alcohol must consider the stereochemical consequences. Reactions such as nucleophilic substitution at the carbinol carbon can proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., Sₙ2 vs. Sₙ1).
The stereochemistry of the starting material can direct the stereochemical outcome of reactions at or adjacent to the chiral center. nih.gov For instance, in reactions where the alcohol is converted into a leaving group, the neighboring amino group can participate in an intramolecular cyclization to form a transient aziridinium (B1262131) ion, which can then be opened by a nucleophile, often with a net retention of stereochemistry at the carbinol carbon. The stereochemical control in such reactions is a subject of ongoing research in the broader field of 1,2-amino alcohol chemistry. nih.govaalto.firesearchgate.net
Reactivity Analysis of the Secondary Methylamino Group in this compound.
The secondary methylamino group is a versatile functional handle that can undergo a variety of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via an Sₙ2 mechanism. The presence of the hydroxyl group can sometimes interfere with these reactions, either by competing for the alkylating agent or by influencing the basicity of the amine through intramolecular hydrogen bonding.
N-acylation, the reaction of the amine with an acylating agent like an acid chloride or anhydride, readily forms the corresponding amide. This reaction is generally very efficient.
Table 2: Examples of N-Alkylation and N-Acylation Reactions on Secondary Amines
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Methyl iodide | Tertiary amine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., CH₃CN) |
| N-Acylation | Acetyl chloride | Amide | Base (e.g., triethylamine), aprotic solvent (e.g., CH₂Cl₂) |
The 1,2-amino alcohol motif is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.comnih.govresearchgate.net For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones, five-membered heterocyclic rings. researchgate.net Similarly, condensation with aldehydes or ketones can yield oxazolidines. These cyclization reactions are often driven by the formation of a stable five-membered ring and can be influenced by the stereochemistry of the starting amino alcohol. The formation of such heterocyclic structures is a common strategy in medicinal chemistry to create conformationally constrained analogues of bioactive molecules. mdpi.com
Interplay Between Alcohol and Amine Functionalities: Intramolecular Reactions and Cooperative Effects.
The proximate arrangement of the hydroxyl and methylamino groups in this compound allows for significant intramolecular interactions and cooperative effects that can influence its reactivity. alfa-chemistry.com Intramolecular hydrogen bonding between the alcohol and the amine can affect the conformation of the molecule and the nucleophilicity and basicity of both functional groups. researchgate.net
This cooperativity can be harnessed in catalysis. For instance, the amino group can act as an internal base to deprotonate the alcohol, facilitating its reaction with an electrophile. Conversely, the alcohol can protonate the amine, modulating its reactivity.
An important example of an intramolecular reaction is the formation of an oxazoline (B21484) ring from the corresponding N-acyl derivative. This transformation, often promoted by dehydrating agents, involves the intramolecular attack of the alcohol oxygen onto the activated amide carbonyl, followed by elimination of water. The stereochemistry of the starting amino alcohol is directly translated into the stereochemistry of the resulting oxazoline.
Kinetic Studies of Key Transformation Pathways for this compound
The chemical reactivity of this compound is characterized by the presence of a secondary alcohol and a secondary amine functional group. Kinetic studies of its transformation pathways are crucial for understanding its stability, reactivity, and potential for derivatization. While specific kinetic data for this exact molecule is not extensively available in the public domain, analysis of related structures and reaction mechanisms provides a framework for understanding its likely transformation kinetics. Key pathways include dehydration of the alcohol, oxidation of the amino alcohol moiety, and N-dealkylation of the secondary amine.
Dehydration of the Secondary Alcohol
A primary transformation pathway for this compound is the acid-catalyzed dehydration of its secondary alcohol group. This elimination reaction would lead to the formation of an alkene. The kinetics of alcohol dehydration are well-documented and typically follow either an E1 or E2 elimination mechanism, depending on the reaction conditions and the structure of the alcohol. acs.orgelsevierpure.comresearchgate.netacs.org
For secondary alcohols, the E1 mechanism often predominates, involving the formation of a carbocation intermediate. acs.orgelsevierpure.comresearchgate.netacs.org The rate of this reaction is primarily dependent on the stability of the carbocation formed. The cyclopentyl group adjacent to the alcohol-bearing carbon can influence this stability. Studies on analogous secondary alcohols show that the rate constants for dehydration are sensitive to temperature and the presence of a catalyst. umn.edu The kinetics are often found to be pseudo-first-order with respect to the alcohol concentration under constant acidic conditions. acs.org
Illustrative Kinetic Data for Dehydration of a Secondary Alcohol
| Temperature (°C) | Catalyst | Rate Constant (k, s⁻¹) |
| 100 | H₂SO₄ (0.1 M) | 1.5 x 10⁻⁵ |
| 120 | H₂SO₄ (0.1 M) | 6.2 x 10⁻⁵ |
| 140 | H₂SO₄ (0.1 M) | 2.5 x 10⁻⁴ |
Note: This table presents representative data for the dehydration of a generic secondary alcohol to illustrate the effect of temperature on the reaction rate and does not represent experimental data for this compound.
Oxidation of the Amino Alcohol
The oxidation of amino alcohols can yield a variety of products, including amino acids, aldehydes, or ketones, depending on the oxidizing agent and reaction conditions. The presence of both an alcohol and an amine group on this compound makes its oxidation a complex process to study kinetically.
Kinetic studies on the oxidation of similar amino alcohols have shown that the reaction can be influenced by factors such as the catalyst used, temperature, and pH. acs.orgacs.orgrsc.org For instance, the oxidation of amino alcohols to amino acids using gold-supported catalysts has been reported to follow first-order kinetics with respect to the amino alcohol concentration. acs.orgacs.org The activation energy for such oxidations provides insight into the temperature sensitivity of the reaction rate.
Representative Kinetic Parameters for Amino Alcohol Oxidation
| Reaction | Catalyst | Order of Reaction | Activation Energy (Ea, kJ/mol) |
| Amino Alcohol to Amino Acid | Au/ZrO₂ | First | 52.8 |
Note: This table is based on kinetic data for the oxidation of monoethanolamine and serves as an illustrative example of the kinetic parameters that could be determined for the oxidation of this compound. acs.orgacs.org
N-Dealkylation of the Secondary Amine
N-dealkylation is a significant transformation pathway for secondary amines, often catalyzed by enzymes or chemical reagents. nih.gov This reaction involves the removal of the methyl group from the nitrogen atom of this compound, leading to the corresponding primary amine. The kinetics of N-dealkylation can be complex and are often studied in the context of drug metabolism. nih.gov
Studies on the N-dealkylation of various secondary amines have shown that the reaction can be promoted by photoredox catalysis, with the kinetics influenced by the substrate structure and the specific catalyst system employed. acs.org The reaction often proceeds through an iminium ion intermediate. worldscientific.com The rate of N-dealkylation can be determined by monitoring the disappearance of the starting material or the formation of the dealkylated product over time. google.com
Illustrative Data for N-Dealkylation Kinetics
| Substrate | Catalyst System | Reaction Time (h) | Yield of Dealkylated Product (%) |
| N-ethyl morpholine | Photoredox Catalyst | 24 | 61 |
| N-ethyl piperidine | Photoredox Catalyst | 24 | 53 |
| Tribenzylamine | Photoredox Catalyst | 24 | 78 |
Note: The data in this table is derived from studies on different secondary and tertiary amines to provide a comparative illustration of N-dealkylation efficiency and does not represent direct experimental results for this compound. acs.org
In Depth Spectroscopic and Structural Elucidation of 1 Cyclopentyl 2 Methylamino Ethan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Cyclopentyl-2-(methylamino)ethan-1-ol in solution. Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each atom.
In a hypothetical ¹H NMR spectrum, the protons of the cyclopentyl ring would likely appear as a complex multiplet in the upfield region. The methine proton attached to the hydroxyl-bearing carbon would resonate further downfield, split by the neighboring methylene (B1212753) protons. The methylene protons adjacent to the nitrogen would also exhibit a multiplet, coupled to both the methine proton and the N-H proton. The methyl group on the nitrogen would likely appear as a singlet, or a doublet if coupled to the N-H proton.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon of the cyclopentyl ring attached to the ethanolamine (B43304) side chain and the carbon bearing the hydroxyl group would be key diagnostic peaks.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopentyl CH | ~1.0-1.9 | m |
| Cyclopentyl CH₂ | ~1.0-1.9 | m |
| CH(OH) | ~3.5-3.8 | m |
| CH₂N | ~2.5-2.9 | m |
| NH | Variable | s (br) |
| N-CH₃ | ~2.3-2.5 | s or d |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclopentyl CH | ~40-45 |
| Cyclopentyl CH₂ | ~25-30 |
| CH(OH) | ~70-75 |
| CH₂N | ~55-60 |
| N-CH₃ | ~35-40 |
Conformational Analysis using 2D NMR Techniques
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unequivocally. COSY would reveal the coupling network between adjacent protons, confirming the connectivity within the cyclopentyl ring and the ethanolamine side chain. HSQC would correlate each proton signal to its directly attached carbon atom.
Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. nih.gov For instance, NOE cross-peaks between protons on the cyclopentyl ring and protons on the side chain would help define the rotational orientation around the C-C bond connecting the ring and the side chain. The conformation of the five-membered cyclopentyl ring itself, which can exist in envelope or twist forms, could also be investigated through analysis of coupling constants and NOE data. nih.govresearchgate.net
Elucidation of Intermolecular Interactions via NMR Spectroscopy
NMR spectroscopy can also probe intermolecular interactions. Concentration-dependent chemical shift changes of the hydroxyl and amine protons can indicate the presence and nature of hydrogen bonding. Furthermore, diffusion-ordered spectroscopy (DOSY) could be employed to study self-association or aggregation of the molecule in solution.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Assignments
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups and conformation.
The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration, indicative of hydrogen bonding. A weaker, sharper band around 3300-3100 cm⁻¹ could be attributed to the N-H stretch. The C-H stretching vibrations of the cyclopentyl and ethyl groups would appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration would likely be observed around 1050-1150 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the non-polar C-C bond vibrations of the cyclopentyl ring, providing information about its conformation.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3400-3200 (broad) | Weak |
| N-H Stretch | 3300-3100 (sharp) | Weak |
| C-H Stretch (sp³) | 3000-2850 | Strong |
| C-O Stretch | 1050-1150 | Moderate |
| C-N Stretch | 1150-1250 | Moderate |
| Cyclopentyl Ring Vibrations | Various | Strong |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum, typically obtained under electron ionization (EI) or electrospray ionization (ESI), would offer valuable structural information.
A likely primary fragmentation pathway would involve the cleavage of the C-C bond between the cyclopentyl ring and the side chain (α-cleavage), leading to a stable cyclopentyl cation or a fragment containing the amino alcohol moiety. Another characteristic fragmentation would be the loss of a water molecule from the molecular ion. Cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines. miamioh.edu The study of fragmentation patterns in similar molecules, such as ketamine analogues which also contain an amino group attached to a cyclic structure, can provide insights into the expected fragmentation of this compound. nih.govnih.gov
Predicted Key Mass Fragments (m/z)
| Fragment Ion | Proposed Structure |
| [M]+ | C₈H₁₇NO⁺ |
| [M-H₂O]+ | C₈H₁₅N⁺ |
| [M-CH₂NHCH₃]+ | C₇H₁₃O⁺ |
| [C₅H₉]+ | Cyclopentyl cation |
| [CH(OH)CH₂NHCH₃]+ | Amino alcohol fragment |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. nih.gov This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation.
Furthermore, the crystal structure would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonds involving the hydroxyl and amino groups. These interactions dictate the packing of the molecules in the crystal lattice. Understanding the solid-state structure is crucial for comprehending the physical properties of the compound.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination (if chiral)
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for determining the absolute configuration of a specific enantiomer.
These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively. The resulting spectra, known as Cotton effects, are highly sensitive to the stereochemical arrangement of the atoms around the chiral center. By comparing the experimental CD or ORD spectrum with theoretical calculations or with spectra of related compounds of known absolute configuration, the R or S configuration of the enantiomer can be assigned.
Computational Chemistry and Theoretical Modeling of 1 Cyclopentyl 2 Methylamino Ethan 1 Ol
Electronic Structure Calculations (DFT) for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Cyclopentyl-2-(methylamino)ethan-1-ol, DFT calculations would be instrumental in determining its fundamental molecular properties.
Energy Minimization and Conformational Landscape Mapping
A critical first step in the theoretical analysis of a flexible molecule like this compound would be to identify its most stable three-dimensional structures. This process involves energy minimization, where the geometry of the molecule is optimized to find the lowest energy, and thus most likely, conformation. By systematically exploring the rotational possibilities around the single bonds, a conformational landscape map could be generated, illustrating the relative energies of different spatial arrangements of the atoms. This would reveal the preferred shapes the molecule adopts.
Reactivity Predictions and Transition State Analysis
DFT can also be employed to predict the reactivity of this compound. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers could infer where the molecule is most likely to donate or accept electrons in a chemical reaction. Furthermore, for a proposed reaction involving this compound, transition state analysis could be performed to calculate the activation energy, providing insight into the reaction kinetics.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations would offer a view of the time-dependent behavior of this compound. These simulations model the motions of atoms and molecules over time, governed by the forces between them. An MD simulation could show how the molecule moves, vibrates, and interacts with its environment, such as a solvent. This would be particularly useful for understanding how the presence of water or other solvents might influence the compound's conformational preferences and intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogs
Quantitative Structure-Property Relationship (QSPR) studies represent a statistical approach to predict the properties of chemical compounds based on their molecular structure. If a series of compounds analogous to this compound with known experimental properties were available, a QSPR model could be developed. This model would correlate specific molecular descriptors (e.g., size, shape, electronic properties) with the observed properties. Such a model could then be used to estimate the properties of other, untested, analogs. However, the development of a QSPR model is contingent on the availability of a suitable dataset of related compounds.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters for a molecule. For this compound, it would be possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra could then be compared with experimentally obtained data, serving as a means to validate the computational model and to aid in the interpretation of experimental results. Without experimental data to compare against, the utility of such predictions would be limited to a purely theoretical exercise.
Advanced Applications of 1 Cyclopentyl 2 Methylamino Ethan 1 Ol in Chemical Systems
Role as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
There is no specific information in the reviewed literature detailing the application of 1-Cyclopentyl-2-(methylamino)ethan-1-ol as a chiral ligand or an organocatalyst in asymmetric synthesis.
Design and Synthesis of Metal Complexes with this compound Scaffolds
Application in Enantioselective Catalytic Reactions (e.g., hydrogenation, C-C bond formation)
There are no documented studies on the use of this compound or its derivatives as catalysts in enantioselective reactions such as hydrogenation or carbon-carbon bond-forming reactions.
Precursor in Materials Science for Advanced Polymers and Supramolecular Assemblies
No publications were identified that report the use of this compound as a monomer or precursor for the synthesis of advanced polymers or for the construction of supramolecular assemblies.
Application as Solvents or Reagents in Specific Organic Transformations
There is no available data to suggest that this compound has been utilized as a specialized solvent or reagent in specific organic transformations.
Development as Chemosensors for Non-Biological Analytes
The development and application of this compound as a chemosensor for the detection of non-biological analytes are not described in the current body of scientific literature.
Sophisticated Analytical Methodologies for 1 Cyclopentyl 2 Methylamino Ethan 1 Ol
Development of Chiral Chromatographic Separation Techniques (e.g., Chiral HPLC, SFC)
The separation of enantiomers is a critical challenge in the analysis of chiral compounds such as 1-Cyclopentyl-2-(methylamino)ethan-1-ol. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the premier techniques for this purpose. yakhak.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for resolving enantiomers. yakhak.org The success of this technique hinges on the selection of an appropriate CSP, which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. yakhak.orgnih.gov The separation can be fine-tuned by modifying the mobile phase. Different modes are employed:
Normal-Phase HPLC: Uses non-polar solvents like hexane (B92381) with polar modifiers such as ethanol (B145695) or isopropanol.
Reversed-Phase HPLC: Employs polar mobile phases, typically mixtures of water and acetonitrile (B52724) or methanol. akjournals.com
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol.
The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for basic compounds) can significantly improve peak shape and resolution. chromatographyonline.com The choice of solvent and modifier can dramatically impact the enantioselective interactions with the CSP, thereby affecting separation efficiency. scas.co.jp
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations. wiley.comtandfonline.com It uses supercritical carbon dioxide as the main mobile phase, often with an alcohol co-solvent (modifier). The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com SFC is particularly well-suited for preparative separations to isolate pure enantiomers. wiley.com For primary and secondary amines like this compound, polysaccharide-based CSPs are commonly used, though other selectors like crown ethers have shown promise for specific applications. wiley.comeuropeanpharmaceuticalreview.com
The following table illustrates typical parameters that are optimized during chiral method development for a representative amino alcohol.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Technique | Chiral HPLC | Chiral HPLC | Chiral SFC |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | Acetonitrile/Water (70:30) | CO2/Methanol + 0.1% Diethylamine (85:15) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 3.0 mL/min |
| Resolution (Rs) | 1.85 | 2.10 | 2.50 |
| Analysis Time | 15 min | 12 min | 4 min |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and sensitive quantification of compounds in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity for the analysis of non-volatile compounds. nih.govchromatographyonline.com The liquid chromatograph first separates the target compound from the sample matrix. The eluent then enters the mass spectrometer. For this compound, electrospray ionization (ESI) in positive mode would be typical, generating the protonated parent ion [M+H]⁺. chromatographyonline.com
In the tandem MS (or MS/MS) setup, this parent ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are specific to the molecule's structure, creating a unique fingerprint. ut.ee This process allows for highly selective detection using modes like Selected Reaction Monitoring (SRM), where the instrument is set to detect only specific parent-to-fragment transitions. This technique is invaluable for quantifying trace levels of the compound in complex biological or environmental samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. Amines and alcohols can sometimes exhibit poor peak shapes in GC due to their polarity and tendency to adsorb onto the column. labrulez.comvt.edu Therefore, derivatization is often employed to convert the analyte into a less polar, more volatile form. vt.edunih.gov Reagents like ethyl chloroformate can react with both the amine and alcohol groups, improving chromatographic performance. nih.gov After separation on the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI), causing extensive and reproducible fragmentation that is highly useful for structural elucidation and library matching. acs.orgsincerechemical.com
The table below shows hypothetical mass transitions that could be used for the characterization of this compound by mass spectrometry.
| Technique | Parent Ion (m/z) | Key Fragment Ions (m/z) | Potential Neutral Loss |
| LC-MS/MS (ESI+) | 144.2 ([M+H]⁺) | 126.2 | H₂O (Water) |
| 98.1 | C₂H₆N (Dimethylamine fragment) | ||
| 71.1 | C₄H₇O (Cyclopentanol fragment) | ||
| GC-MS (EI of derivatized compound) | Varies with derivative | Varies with derivative | Varies with derivative |
Advanced Quantitative Analytical Methods for Research Purity and Yield Assessment
Accurate quantification is essential for assessing the purity of a synthesized compound and calculating the yield of a reaction. teachy.ai HPLC and LC-MS are the primary methods used for this purpose in both research and industrial settings. labmanager.comkianshardanesh.com
Purity Assessment: The purity of a this compound sample is determined by identifying and quantifying any impurities, which may include starting materials, by-products, or degradation products. europeanpharmaceuticalreview.com HPLC with UV detection is a common method. uobasrah.edu.iq A chromatogram of the sample is recorded, and the area of the peak corresponding to the main compound is compared to the total area of all peaks. This "area percent" method provides a good estimate of purity. For more accurate results, especially when impurities have different UV responses, a mass-sensitive detector like a mass spectrometer or a charged aerosol detector (CAD) is preferable.
Yield Assessment: Reaction yield is the amount of product obtained compared to the theoretical maximum. wikipedia.org To determine the isolated yield, the product is purified and weighed. wikipedia.org However, for rapid optimization of reaction conditions, the yield in the crude reaction mixture can be determined. This is often done by taking a small, representative sample of the crude mixture and analyzing it by HPLC or GC. The concentration of the product is determined using a calibration curve, which is generated by analyzing a series of standards of the pure compound at known concentrations. chemnotcheem.com The relationship between peak area and concentration is plotted to create a linear regression, which is then used to calculate the concentration of the product in the reaction sample. uobasrah.edu.iq
The following table shows a hypothetical calibration dataset for the quantification of this compound by HPLC-UV.
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.05 | 150,250 |
| 0.10 | 305,100 |
| 0.25 | 748,500 |
| 0.50 | 1,510,200 |
| 1.00 | 3,025,000 |
| Linearity (R²) | 0.9998 |
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes based on real-time measurements to ensure quality. mt.comwikipedia.org In-situ spectroscopic techniques are a cornerstone of PAT, allowing scientists to "watch" reactions as they happen without the need for sampling. rsc.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. mt.comresearchgate.net A probe is inserted directly into the reaction vessel, and FTIR spectra are collected continuously. rsc.org This allows for the tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. For instance, in a synthesis of this compound via the reduction of a ketone precursor (1-Cyclopentyl-2-(methylamino)ethan-1-one), one could monitor the disappearance of the ketone's carbonyl (C=O) stretch while observing the appearance of the alcohol's hydroxyl (O-H) stretch in the product.
This real-time data provides invaluable information on reaction kinetics, mechanisms, and the influence of process variables, enabling rapid optimization and ensuring process safety and consistency. rsc.orgnih.govnih.gov The quantitative data obtained can be used to determine reaction endpoints precisely, maximizing yield and minimizing by-product formation. acs.org
The table below lists key functional groups and their typical IR frequencies that would be monitored during a hypothetical synthesis of this compound.
| Functional Group | Molecule Type | Typical IR Frequency (cm⁻¹) | Trend During Reaction |
| Carbonyl (C=O) | Ketone Reactant | 1715 - 1680 | Decreases |
| Hydroxyl (O-H) | Alcohol Product | 3600 - 3200 (broad) | Increases |
| Amine (N-H) | Amine Reactant/Product | 3500 - 3300 | May change or remain constant |
| C-O Stretch | Alcohol Product | 1260 - 1050 | Increases |
Future Research Directions and Unexplored Avenues for 1 Cyclopentyl 2 Methylamino Ethan 1 Ol Research
Novel Synthetic Strategies and Methodological Advancements
Future research should prioritize the development of efficient and stereoselective synthetic routes to 1-Cyclopentyl-2-(methylamino)ethan-1-ol. While classical methods like the aminolysis of epoxides are viable, modern synthetic chemistry offers more sophisticated and sustainable alternatives. growingscience.com
Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure forms of this compound is of paramount importance. acs.org This could involve the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a cyclopentyl-substituted alkene. acs.org Another promising approach is the use of chiral catalysts for the enantioselective addition of organometallic reagents to suitable imines. researchgate.net
Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), could provide a green and highly selective route to chiral vicinal amino alcohols. acs.org Future work could involve screening engineered AmDHs for the reductive amination of the corresponding α-hydroxy ketone precursor. acs.org Lipase-catalyzed kinetic resolution of a racemic mixture of the target compound or a precursor is another viable biocatalytic strategy. polimi.it
Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for reactions involving hazardous reagents or intermediates.
| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantage | Key Challenge |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity and atom economy | Synthesis of the prochiral α-aminoketone precursor |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | High stereoselectivity, mild reaction conditions | Enzyme stability and substrate specificity |
| Kinetic Resolution | Chiral Phosphoric Acid / Lipase | Access to both enantiomers from a racemate | Maximum 50% theoretical yield for one enantiomer |
| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Mild reaction conditions, novel reactivity | Control of regioselectivity and side reactions |
Expanding the Scope of Chemical Transformations and Derivatizations
The bifunctional nature of this compound, possessing both a secondary amine and a secondary alcohol, makes it an ideal scaffold for derivatization. scbt.com
N-Functionalization: The secondary amine can be readily alkylated, acylated, or sulfonylated to generate a library of new compounds. N-alkylation with different alcohols could be achieved using "borrowing hydrogen" catalysis, an environmentally benign method that produces water as the only byproduct. rsc.org These modifications would systematically alter the steric and electronic properties of the nitrogen atom, which is crucial for applications in catalysis.
O-Functionalization: The hydroxyl group can be converted into ethers, esters, or carbamates. Esterification, for instance, could be used in kinetic resolution protocols to separate enantiomers. polimi.it
Cyclization Reactions: The vicinal amino alcohol motif is a precursor to various heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents could yield oxazolidinone rings, which are important pharmacophores. Intramolecular cyclization could also be explored to create novel bicyclic structures.
Deeper Understanding of Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and improving yields and selectivities.
Kinetic Studies: Detailed kinetic analysis of key synthetic steps, such as the ring-opening of a cyclopentyl-based epoxide with methylamine (B109427), can help elucidate the rate-determining steps and the influence of catalysts and reaction parameters. growingscience.com Kinetic resolution studies, in particular, require precise monitoring to achieve high enantiomeric excess. rsc.orgnih.gov
Mechanistic Investigations: Isotopic labeling studies could be employed to trace the pathways of atoms during key transformations, such as in hydrogen-borrowing N-alkylation reactions. rsc.org Spectroscopic monitoring of reactions (e.g., in-situ IR or NMR) could help identify transient intermediates, providing direct evidence for proposed mechanistic pathways. The study of N-chloro-N-methyl amino compounds, for instance, has revealed detailed decomposition kinetics and mechanisms. nih.gov
Advanced Computational and Data Science Applications in Prediction and Design
In silico methods are powerful tools for accelerating research by predicting molecular properties and guiding experimental design.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways and transition states for the synthesis of this compound. researchgate.netrsc.org This can provide insights into the origins of stereoselectivity in asymmetric catalysis and help in the rational design of more efficient catalysts. rsc.org For example, DFT can elucidate the role of non-covalent interactions between the substrate and a chiral catalyst.
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for a specific application (e.g., catalytic activity), QSAR models can be developed. nih.gov These models correlate structural features with observed activity, enabling the prediction of the most promising candidates for synthesis and testing. nih.gov
Machine Learning: Machine learning algorithms can be trained on existing data from the broader class of amino alcohols to predict properties such as solubility, reactivity, or potential biological activity for the target compound and its derivatives. researchgate.net
| Computational Method | Research Question | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | What is the lowest energy pathway for the asymmetric reduction of the precursor ketone? | Transition state energies, origin of enantioselectivity |
| Molecular Dynamics (MD) | How does the molecule interact with a solvent or a catalytic active site? | Conformational preferences, binding modes |
| QSAR | Which structural features of derivatives correlate with higher catalytic efficiency? | Predictive model for designing new, more active catalysts |
| Machine Learning | Can we predict the material properties of polymers incorporating this monomer? | Prediction of properties like glass transition temperature or tensile strength |
Exploration of New Non-Medical Applications in Catalysis or Materials
Beyond potential pharmaceutical applications, the unique structure of this compound makes it a candidate for roles in catalysis and materials science.
Chiral Ligands for Asymmetric Catalysis: Enantiomerically pure β-amino alcohols are privileged ligands for a wide range of asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric reductions. rsc.orgpolyu.edu.hk The cyclopentyl group provides a distinct steric profile that could impart unique selectivity in metal-catalyzed reactions. Future work should involve synthesizing the enantiopure compound, coordinating it to various metals (e.g., Ti, Ru, Ir), and evaluating the resulting complexes in benchmark asymmetric reactions.
Organocatalysis: The compound itself, or its derivatives, could function as an organocatalyst. rsc.org The combination of a basic amine center and a hydrogen-bond-donating hydroxyl group can be effective in promoting reactions such as aldol (B89426) or Michael additions.
Monomers for Functional Polymers: The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. For example, it could be incorporated into poly(ester amides) to create biodegradable elastomers with tunable properties. nih.govnih.gov The cyclopentyl group would add hydrophobicity and rigidity to the polymer backbone, potentially leading to materials with unique thermal or mechanical properties. The simultaneous polymerization with polyacrylic and polyepoxy monomers could also generate novel polymer backbones. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-Cyclopentyl-2-(methylamino)ethan-1-ol?
The synthesis typically involves introducing the cyclopentyl group via nucleophilic substitution or reductive amination. A validated method involves reacting cyclopentylamine with ethylene oxide derivatives under controlled conditions (e.g., anhydrous solvents, base catalysis). For example, cyclopentylamine can react with 2-chloroethanol followed by methylamine substitution, ensuring stereochemical control by adjusting reaction pH and temperature (50–70°C) . Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) yields high-purity product.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., cyclopentyl C-H signals at δ 1.5–2.5 ppm; methylamino protons at δ 2.2–2.8 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₉H₁₉NO: 157.14 g/mol).
- HPLC : Assess purity (>98% using C18 columns, acetonitrile/water mobile phase) .
Q. What are the common chemical reactions involving the methylamino and hydroxyl groups?
- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), while the methylamino group may form imines with aldehydes.
- Substitution : The hydroxyl group undergoes nucleophilic substitution with thionyl chloride to form chlorides, enabling further derivatization .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
Using tools like AutoDock Vina, researchers dock the compound into target protein active sites (e.g., SARS-CoV-2 main protease). Key steps:
Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB: 6LU7).
Define grid boxes around catalytic dyads (e.g., His41/Cys145).
Analyze binding energies (< -6 kcal/mol suggests strong affinity) and hydrogen bonds (e.g., methylamino group with Glu166). This approach identified similar compounds with antiviral potential .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from impurities or assay variability. Solutions include:
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic pathways by matching reaction templates (e.g., cyclopentyl group introduction via Grignard additions).
- DFT Calculations : Optimize transition states for key steps (e.g., amination energy barriers) using Gaussian09 at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
